An In-depth Technical Guide to Ethyl 3-aminocrotonate (CAS 626-34-6): Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 3-aminocrotonate (CAS 626-34-6): Properties, Synthesis, and Applications
Introduction
Ethyl 3-aminocrotonate, a β-enamino ester (CAS No. 626-34-6), stands as a cornerstone intermediate in the fields of organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics, featuring a conjugated system with an amino group and an ester, impart a versatile reactivity profile that makes it an invaluable synthon for constructing a wide array of complex molecules.[1] This guide provides an in-depth exploration of its physicochemical properties, established synthetic protocols, core reactivity, and significant applications, with a particular focus on its role in the development of pharmacologically active heterocyclic compounds. For researchers and drug development professionals, a thorough understanding of this molecule is critical to leveraging its full potential in creating novel molecular architectures.[2]
Physicochemical and Spectroscopic Profile
Ethyl 3-aminocrotonate is typically a colorless to light yellow solid at room temperature, which may also present as a clear liquid if melted.[3] A key handling consideration is its sensitivity to air and moisture; the compound is hygroscopic and should be stored accordingly under an inert atmosphere in a cool, dry place to maintain its integrity.[4][5]
Physical and Chemical Properties
The fundamental properties of Ethyl 3-aminocrotonate are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 626-34-6 | |
| Molecular Formula | C₆H₁₁NO₂ | [6] |
| Molecular Weight | 129.16 g/mol | [7] |
| Appearance | Colorless to white to pale cream/yellow fused solid | [3] |
| Melting Point | 33-35 °C | [8] |
| Boiling Point | 210-215 °C | [8] |
| Density | 1.022 g/mL at 25 °C | [8] |
| Solubility | Soluble in water (26 g/L at 25 °C) | [4][8] |
| Flash Point | 97 °C (206.6 °F) - closed cup |
Spectroscopic Data
Structural elucidation of Ethyl 3-aminocrotonate and its reaction products relies on standard spectroscopic techniques.
-
¹H-NMR: The proton NMR spectrum is characteristic of the enamine structure. A study utilizing DMSO-d₆ as a solvent reported the following key shifts: a triplet for the ethyl CH₃ protons (~1.1-1.2 ppm), a quartet for the ethyl CH₂ protons (~3.9-4.0 ppm), a singlet for the vinyl proton (~4.3 ppm), a singlet for the methyl group on the double bond (~1.8 ppm), and two broad singlets for the NH₂ protons (~6.9 and ~7.7 ppm).[9] The presence of these signals confirms the predominant Z-enamine tautomer in solution.[9]
-
¹³C-NMR: The carbon spectrum shows distinct signals for the carbonyl carbon (~170.5 ppm), the two olefinic carbons (~160.6 ppm for C-NH₂ and ~83.7 ppm for the α-carbon), the ethyl group carbons, and the methyl group carbon.[6]
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands corresponding to N-H stretching of the amine group, C=O stretching of the ester, and C=C stretching of the enamine system.[10]
-
Mass Spectrometry: Mass spectral analysis confirms the molecular weight of 129.16 g/mol .[7][11] ChemicalBook provides access to various spectra including Raman, IR, MS, and NMR for this compound.[12]
Synthesis of Ethyl 3-aminocrotonate
The most prevalent and efficient synthesis of Ethyl 3-aminocrotonate involves the condensation reaction between ethyl acetoacetate and a source of ammonia.[4] This method is well-established and allows for scalable production.[1]
Synthetic Mechanism and Protocol
The reaction proceeds via the formation of an enamine from the nucleophilic attack of ammonia on the ketone carbonyl of ethyl acetoacetate, followed by dehydration. Catalysts can be employed to facilitate the proton transfers necessary for the condensation and dehydration steps.[13]
Below is a representative laboratory protocol based on the reaction with ammonium carbamate.
Experimental Protocol: Synthesis via Ammonium Carbamate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in methanol.
-
Reaction Initiation: To this solution, add ammonium carbamate (1.0 eq) in one portion at room temperature (20 °C).[6]
-
Reaction Monitoring: Stir the resulting suspension. The solid material will typically dissolve over 1.5 hours to yield a clear yellow solution.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., SiO₂, cyclohexane/EtOAc 1:1).[6]
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting yellow liquid is crude Ethyl 3-aminocrotonate, often of sufficient purity for subsequent steps.[6] A reported yield for this procedure is quantitative.[6]
An alternative approach utilizes a continuous flow reactor, mixing ethyl acetoacetate with an aqueous ammonia solution (25%) at 50 °C, which can achieve yields as high as 94%.[6][8]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Ethyl 3-aminocrotonate from ethyl acetoacetate.
Caption: General workflow for the synthesis of Ethyl 3-aminocrotonate.
Core Reactivity: The Ambident Nucleophile
The synthetic versatility of Ethyl 3-aminocrotonate stems from its nature as an ambident nucleophile.[13] The enamine system allows for nucleophilic attack to occur at two distinct sites: the nitrogen atom and the α-carbon. This dual reactivity is fundamental to its role as a synthon.
-
N-Nucleophilicity: The lone pair of electrons on the nitrogen atom can attack electrophiles, leading to N-acylation or N-alkylation . N-acylation with acid chlorides, for example, produces enamides, which are themselves valuable synthetic intermediates.[13][14]
-
C-Nucleophilicity: The electron-rich α-carbon is also a potent nucleophilic center. Reactions at this site, such as C-acylation , yield enaminones. The regioselectivity between N- and C-acylation can often be controlled by the reaction conditions and the nature of the electrophile.[13]
Caption: Nucleophilic sites of Ethyl 3-aminocrotonate.
Key Applications in Heterocyclic Synthesis
Ethyl 3-aminocrotonate is a premier building block for a multitude of heterocyclic systems that form the core of many pharmaceutical agents.[1][2]
The Hantzsch Pyridine Synthesis
The most iconic application of Ethyl 3-aminocrotonate (or its in-situ generated precursor) is the Hantzsch Pyridine Synthesis, first reported in 1881.[13] This multi-component reaction is a robust method for creating 1,4-dihydropyridines (1,4-DHPs).[15] These DHPs are of immense pharmacological importance, serving as the scaffold for a major class of calcium channel blockers used to treat cardiovascular diseases, including drugs like Nifedipine, Felodipine, and Amlodipine.[13][15][16]
The synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate, which forms the enamine in situ with ammonia), and a nitrogen donor.[15] The reaction mechanism involves three key stages:
-
Knoevenagel Condensation: An aldehyde reacts with one equivalent of a β-ketoester to form an α,β-unsaturated carbonyl compound.[16]
-
Michael Addition: The enamine (Ethyl 3-aminocrotonate) performs a Michael addition to the α,β-unsaturated intermediate.[13][16]
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the stable 1,4-dihydropyridine ring.[13]
The 1,4-DHP product can then be oxidized to the corresponding aromatic pyridine derivative.[15]
Caption: The Hantzsch Pyridine Synthesis pathway.
Synthesis of Other Heterocycles
Beyond the Hantzsch synthesis, Ethyl 3-aminocrotonate is a precursor to other important heterocyclic scaffolds, including:
-
Quinolones: Used to construct the quinolone core found in many antibacterial agents.[13]
-
Pyrroles: Participates in various cyclization strategies to form substituted pyrroles.[13]
-
Pyrazolones and Pyridinones: Serves as a starting material for these heterocycles through reactions with hydrazines and other suitable reagents.[13]
Safety and Handling
Ethyl 3-aminocrotonate is classified as a corrosive substance that requires careful handling to ensure laboratory safety.[17]
-
Primary Hazards: It causes severe skin burns and eye damage and may cause respiratory irritation.[7] It is also a lachrymator, meaning it can cause tearing.[17]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Avoid generating dust and wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][17] Due to its hygroscopic and air-sensitive nature, storage under an inert gas (e.g., argon or nitrogen) is recommended.[4][5]
-
First Aid: In case of contact, immediate and thorough rinsing is critical. For eye contact, rinse cautiously with water for at least 15-30 minutes, removing contact lenses if possible, and seek immediate medical attention.[5][17] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[17] If inhaled, move the person to fresh air.[18] Do not induce vomiting if swallowed; rinse mouth and get immediate medical aid.[17]
GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
| Hazard | H314 | Causes severe skin burns and eye damage.[7] |
| Hazard | H335 | May cause respiratory irritation.[7] |
| Precaution | P260 | Do not breathe dust. |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precaution | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precaution | P310 | Immediately call a POISON CENTER or doctor/physician.[18] |
Conclusion
Ethyl 3-aminocrotonate is more than a simple chemical intermediate; it is a powerful and versatile tool in the arsenal of the synthetic chemist. Its ambident nucleophilicity, coupled with its straightforward synthesis, makes it an indispensable building block for a vast range of valuable compounds. Its central role in the Hantzsch synthesis of 1,4-dihydropyridines underscores its profound impact on drug development. A comprehensive understanding of its properties, reactivity, and handling requirements enables researchers to harness its potential safely and effectively, paving the way for innovations in both academic research and the pharmaceutical industry.
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Godavari Biorefineries Ltd. (2016). Material Safety Data Sheet - Ethyl-3-Aminocrotonate. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 3-aminocrotonate, 626-34-6. Retrieved from [Link]
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Godavari Biorefineries Ltd. (2022). ETHYL 3-AMINOCROTONATE Safety Data Sheet. Retrieved from [Link]
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Tan, V. M., Nguyen, N., Thanh, L., & Duc, D. (2019). Study on factors influencing synthesis of ethyl 3-aminocrotonate. ResearchGate. Retrieved from [Link]
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Indian Journal of Chemistry, Sec B. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated carboxylic acids. Retrieved from [Link]
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